molecular formula C17H16N6O2 B10991620 N-(1H-indol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-(1H-indol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B10991620
M. Wt: 336.3 g/mol
InChI Key: MAUBIRHTVJPFRJ-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a synthetic organic compound that features an indole ring, a triazolopyridazine moiety, and a propanamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other established methods.

    Construction of the Triazolopyridazine Moiety: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Linking the Two Moieties: The indole and triazolopyridazine units can be connected via a propanamide linker using amide bond formation reactions, often facilitated by coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions could target the triazolopyridazine moiety, potentially altering its electronic properties.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole or triazolopyridazine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted indoles, reduced triazolopyridazines, and modified propanamides.

Scientific Research Applications

N-(1H-indol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with indole and triazolopyridazine structures can interact with various enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
  • N-(1H-indol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamide

Uniqueness

The uniqueness of N-(1H-indol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide lies in its specific combination of functional groups and ring systems, which may confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C17H16N6O2

Molecular Weight

336.3 g/mol

IUPAC Name

N-(1H-indol-5-yl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C17H16N6O2/c1-25-17-7-5-15-21-20-14(23(15)22-17)4-6-16(24)19-12-2-3-13-11(10-12)8-9-18-13/h2-3,5,7-10,18H,4,6H2,1H3,(H,19,24)

InChI Key

MAUBIRHTVJPFRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NC3=CC4=C(C=C3)NC=C4)C=C1

Origin of Product

United States

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